molecular formula C22H24N6 B2390542 4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 899390-72-8

4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2390542
CAS No.: 899390-72-8
M. Wt: 372.476
InChI Key: KZZPIHLBPSJCNK-UHFFFAOYSA-N
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Description

2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine core with multiple substituents, including trimethyl and phenylpiperazinyl groups

Scientific Research Applications

2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as Alzheimer’s disease and cancer due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

Target of Action

The primary target of 2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound has been shown to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of ACh .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission due to increased levels of ACh . This can help alleviate symptoms of diseases like AD, which are characterized by a deficiency of ACh .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine and pyrazole precursors, followed by the introduction of the phenylpiperazinyl group through nucleophilic substitution reactions. The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various alkyl, aryl, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethyl and phenylpiperazinyl substituents enhance its ability to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15-13-16(2)23-21-20(15)22-24-17(3)14-19(28(22)25-21)27-11-9-26(10-12-27)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZPIHLBPSJCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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